1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that it may interact with similar targets.
Mode of Action
Molecular simulation studies of related compounds have shown a desirable fitting pattern in the active site of their targets, characterized by lower binding free energy . This suggests that 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile may interact with its targets in a similar manner, leading to changes in the target’s function.
Result of Action
Related compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with 2-butenenitrile under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods:
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH levels. The final product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides or esters of pyrazole.
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbonitrile
- 3-Methylpyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 4-Iodopyrazole
- 4-Chloro-1H-pyrazole
- 3,5-Dimethylpyrazole
- 4-Fluoro-1H-pyrazole
Comparison:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity towards various chemical reagents .
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHFZIYFAUWQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363031 | |
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108161-13-3 | |
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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